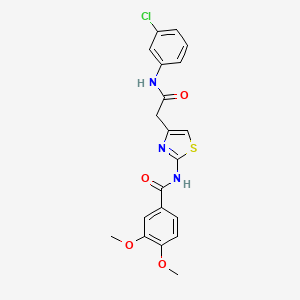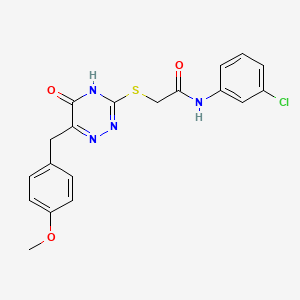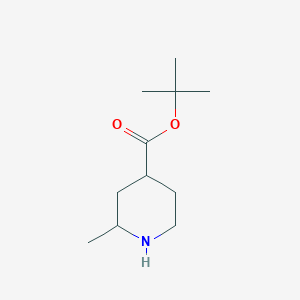
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Protecting Group Applications
- The 3,4-dimethoxybenzyl moiety as a N-protecting group : The use of the 3,4-dimethoxybenzyl group for N-protection in 1,2-thiazetidine 1,1-dioxide derivatives has been explored. This moiety can be smoothly eliminated, with yields dependent on specific substituents (Grunder-Klotz & Ehrhardt, 1991).
Antitumor Applications
- Synthesis and cytotoxicity in hypoxia-selective antitumor agents : Research on hypoxia-selective cytotoxins includes the development of novel compounds with different nitro group dispositions, impacting their cytotoxicity and selectivity under hypoxic conditions (Palmer et al., 1996).
Molecular Interaction Modeling
- Molecular structure and intermolecular interactions : The molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was studied, highlighting the effects of intermolecular interactions like dimerization on molecular geometry (Karabulut et al., 2014).
Synthesis and Pharmacological Evaluation
- Rapid synthesis of nitrogen and sulfur containing compounds : Microwave-assisted methods have been used for the efficient synthesis of compounds containing similar structural moieties, demonstrating potential pharmacological activities like antibacterial properties (Mistry & Desai, 2006).
Polymer Synthesis
- Novel aromatic polyimides : The synthesis of new diamines, including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, for polymerization with various anhydrides, has been investigated. These polymers exhibit notable solubility and thermal properties (Butt et al., 2005).
Mechanism of Action
Target of Action
It’s known that many 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that some 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics
Biochemical Pathways
It’s known that many 2-aminothiazole derivatives have broad pharmacological spectrum . They could potentially affect multiple biochemical pathways, leading to their observed effects.
Result of Action
It’s known that many 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-7-6-12(8-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-5-3-4-13(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZMTZSSPFKAIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)



![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)



![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)

